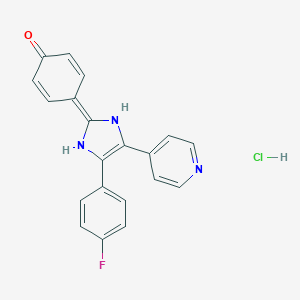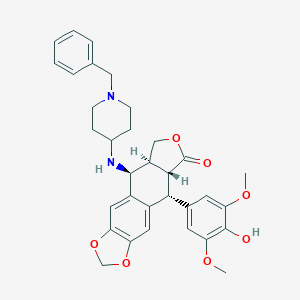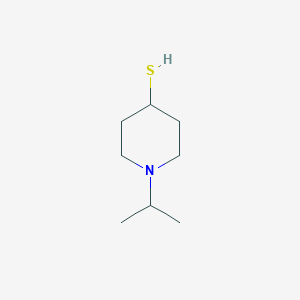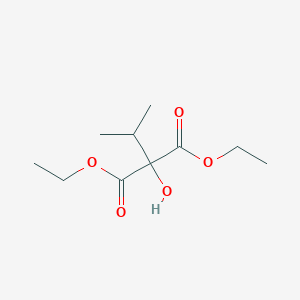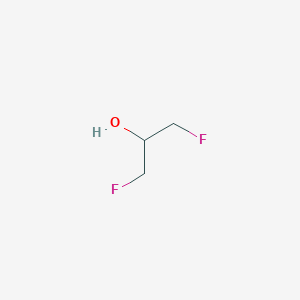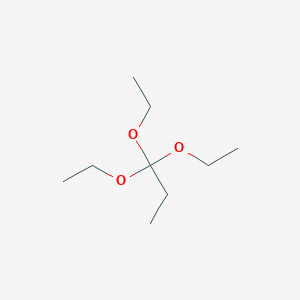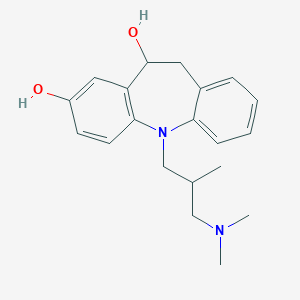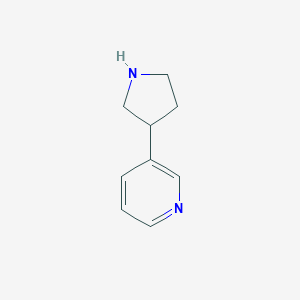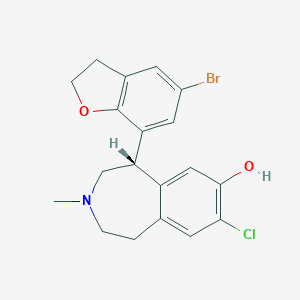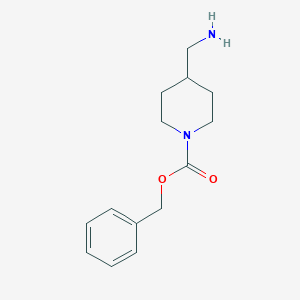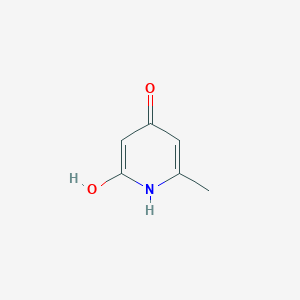
2-hydroxy-6-methyl-1H-pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-6-methyl-1H-pyridin-4-one is a heterocyclic organic compound that belongs to the pyridinone family This compound is characterized by a pyridine ring with a hydroxyl group at the 4-position and a methyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-methyl-1H-pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-hydroxy-6-methyl-2-pyridinecarboxylic acid with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired pyridinone structure . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
2-hydroxy-6-methyl-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridinone ring can be reduced to form a dihydropyridine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 4-keto-6-methyl-2(3H)-pyridinone.
Reduction: Formation of 4-hydroxy-6-methyl-1,2-dihydropyridine.
Substitution: Formation of 4-halo-6-methyl-2(3H)-pyridinone derivatives.
科学研究应用
2-hydroxy-6-methyl-1H-pyridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of 2-hydroxy-6-methyl-1H-pyridin-4-one involves its interaction with specific molecular targets. The hydroxyl group at the 4-position allows for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects .
相似化合物的比较
Similar Compounds
4-Hydroxy-2(1H)-quinolinone: Similar structure with a quinoline ring instead of a pyridine ring.
6-Methyl-2(1H)-pyridinone: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-2(1H)-pyridinone: Lacks the methyl group at the 6-position.
Uniqueness
2-hydroxy-6-methyl-1H-pyridin-4-one is unique due to the presence of both the hydroxyl group at the 4-position and the methyl group at the 6-position. This combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
2-hydroxy-6-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGSLYHMRQRARV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C=C(N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
